molecular formula C20H17ClFNO4S B6512281 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide CAS No. 946366-90-1

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Cat. No.: B6512281
CAS No.: 946366-90-1
M. Wt: 421.9 g/mol
InChI Key: OCKXRHVSDSSVKM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring and the methyl group can be oxidized under appropriate conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

Scientific Research Applications

2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide
  • 2-chloro-N-[2-(3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide

Uniqueness

The uniqueness of 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. For instance, the presence of both the sulfonyl and furan groups can enhance its reactivity and potential interactions with biological targets.

Biological Activity

The compound 2-chloro-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(furan-2-yl)ethyl]benzamide is a complex organic molecule that belongs to the class of sulfonamides and amides. Its unique structural features suggest potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22ClFNO3SC_{22}H_{22}ClFNO_3S, with a molecular weight of approximately 447.5 g/mol. The structure includes:

  • A chloro group which may enhance lipophilicity.
  • A sulfonyl moiety that is often associated with biological activity.
  • A furan ring , which can participate in various biochemical interactions.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, including:

  • Anticancer Activity : Analogues of this compound have shown promising results against various cancer cell lines. For instance, compounds with similar sulfonamide structures have demonstrated cytotoxic effects against leukemia and solid tumors, with IC50 values ranging from 1 µM to 10 µM in various assays .
  • Anti-inflammatory Properties : The sulfonamide group is known for its anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases.
  • Mechanisms of Action :
    • Interaction with enzymes : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
    • Modulation of cell signaling pathways : It could affect pathways related to cell proliferation and apoptosis.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the sulfonamide linkage through the reaction of a sulfonyl chloride with an amine.
  • Introduction of the chloro and furan substituents via electrophilic aromatic substitution reactions.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of related benzamide derivatives, revealing that certain structural modifications significantly enhanced their cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). For example, a derivative exhibited an IC50 value of 6.55 µM against MCF7 cells .

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition profile of similar compounds. It was found that certain analogues selectively inhibited histone deacetylases (HDACs), which are crucial in cancer therapy due to their role in regulating gene expression related to cell cycle and apoptosis .

Data Table: Biological Activity Summary

Compound NameTarget Cell LineIC50 (µM)Mechanism of Action
Compound AMCF76.55HDAC inhibition
Compound BHCT11618.8Apoptosis induction
Compound CK5621.30Src inhibition

Properties

IUPAC Name

2-chloro-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClFNO4S/c1-13-11-14(8-9-17(13)22)28(25,26)19(18-7-4-10-27-18)12-23-20(24)15-5-2-3-6-16(15)21/h2-11,19H,12H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKXRHVSDSSVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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